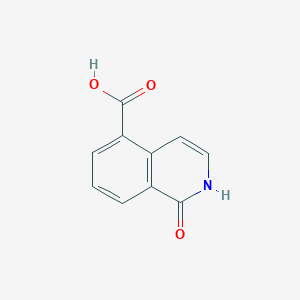

1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-oxo-2H-isoquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-7-2-1-3-8(10(13)14)6(7)4-5-11-9/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQUDHWCGDWPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653975 | |

| Record name | 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212374-18-0 | |

| Record name | 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid (CAS No. 212374-18-0) belongs to the isoquinolone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active molecules. The isoquinolone core is a privileged structure, meaning it is capable of binding to a variety of biological targets. Consequently, derivatives of this molecule are explored as key intermediates in the synthesis of novel therapeutics, including kinase inhibitors for oncology, anti-inflammatory agents, and neuroprotective compounds[1]. Notably, structurally related dihydroisoquinoline carboxamides have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair pathways, highlighting the therapeutic potential of this molecular framework[2][3].

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. Understanding these parameters is fundamental for any researcher aiming to utilize this compound in synthesis, design structure-activity relationships (SAR), or develop formulation strategies. We will delve into its molecular identity, key experimental parameters, and the standard methodologies required for their validation.

Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The structure of this compound features a bicyclic isoquinolone system, with a carboxylic acid substituent at the C5 position.

Caption: Chemical structure of this compound.

The table below summarizes the key identifiers for this compound.

| Property | Value | Source |

| CAS Number | 212374-18-0 | [1] |

| Molecular Formula | C₁₀H₇NO₃ | [1] |

| Molecular Weight | 189.17 g/mol | [1] |

| IUPAC Name | This compound | |

| InChI Key | MLQUDHWCGDWPDJ-UHFFFAOYSA-N | |

| Physical Form | Solid | |

| Standard Storage | Room temperature, sealed in a dry environment |

Essential Physicochemical Parameters: A Methodological Approach

The behavior of a molecule in a biological system is governed by its physicochemical properties. For this compound, key parameters like lipophilicity (LogP), acidity (pKa), and solubility dictate its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this specific molecule is not widely published, this section outlines the authoritative protocols for their determination.

Lipophilicity (LogP)

The partition coefficient (LogP) quantifies the lipophilicity of a compound, indicating its distribution preference between an immiscible lipid-like (n-octanol) and aqueous phase. This parameter is a crucial predictor of cell membrane permeability.

-

Expert Insight: A balanced LogP is often sought in drug design. High LogP values can lead to poor aqueous solubility and non-specific binding, while very low values may hinder membrane transport. Based on related structures, the carboxylic acid moiety is expected to make this compound significantly more hydrophilic than its ester analogs. For instance, the methyl ester of a related tetrahydroisoquinoline has a calculated LogP of 0.7591, suggesting the parent acid will have a considerably lower LogP value[4].

-

Experimental Protocol: Shake-Flask Method (OECD Guideline 107)

-

Preparation: Prepare a saturated solution of n-octanol with water and a corresponding solution of water with n-octanol to ensure thermodynamic equilibrium.

-

Sample Preparation: Accurately weigh the compound and dissolve it in the aqueous phase to a known concentration, ensuring it is below the solubility limit.

-

Partitioning: Combine equal, known volumes of the compound-containing aqueous phase and the pre-saturated n-octanol in a separatory funnel.

-

Equilibration: Shake the funnel vigorously for 5-10 minutes and then allow the phases to separate completely. Centrifugation may be required to break up any emulsions.

-

Quantification: Carefully sample each phase. Determine the concentration of the compound in both the aqueous and n-octanol layers using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Acidity (pKa)

The pKa value defines the strength of an acid in solution and determines the ionization state of the molecule at a given pH. This is critical as the charge of a molecule profoundly impacts its solubility, membrane permeability, and interaction with protein targets.

-

Expert Insight: this compound possesses two key ionizable protons: the carboxylic acid proton (acidic) and the amide proton (weakly acidic). The carboxylic acid group is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids. This means at physiological pH (~7.4), this group will be predominantly deprotonated and negatively charged, significantly enhancing aqueous solubility.

Caption: Ionization equilibrium of the carboxylic acid group.

-

Experimental Protocol: Potentiometric Titration

-

System Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, 10). Use a temperature-controlled vessel to maintain a constant temperature (e.g., 25 °C).

-

Sample Preparation: Dissolve a precise amount of the compound in a known volume of deionized water. A co-solvent (e.g., methanol or DMSO, <5% v/v) may be used if aqueous solubility is low, but a correction (Yasuda-Shedlovsky extrapolation) will be necessary.

-

Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (where half of the acid has been neutralized). This corresponds to the inflection point on the first derivative plot of the titration curve.

-

Aqueous Solubility

Aqueous solubility is a prerequisite for absorption and distribution in the body. Poor solubility is a major hurdle in drug development, often leading to low bioavailability.

-

Expert Insight: The presence of the polar carboxylic acid and amide functionalities suggests moderate intrinsic solubility. However, the planar, aromatic core contributes to hydrophobicity. The solubility is expected to be highly pH-dependent; it will be significantly higher at pH values above the carboxylic acid's pKa due to the formation of the highly soluble carboxylate salt.

-

Experimental Protocol: Thermodynamic Shake-Flask Method

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. This ensures that a saturated solution is in equilibrium with the solid phase.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach thermodynamic equilibrium.

-

Phase Separation: Separate the undissolved solid from the solution. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.

-

Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

-

Caption: Experimental workflow for thermodynamic solubility determination.

Spectroscopic Characterization Profile

While specific spectra for this compound are not publicly cataloged, its structure allows for a reliable prediction of its key spectroscopic features. This theoretical analysis is invaluable for confirming the identity and purity of synthesized material.

-

¹H NMR (Proton NMR):

-

Aromatic Region (7.0-8.5 ppm): Expect several distinct signals corresponding to the protons on the benzene and pyridine rings. The exact splitting patterns (doublets, triplets) will depend on their coupling with adjacent protons.

-

Vinyl Proton (6.5-7.0 ppm): A signal corresponding to the proton on the C4 position of the pyridinone ring.

-

Amide Proton (NH): A broad singlet, typically in the downfield region (>10 ppm), which may exchange with D₂O.

-

Carboxylic Acid Proton (OH): A very broad singlet, often far downfield (>12 ppm), which will also exchange with D₂O.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbons (>160 ppm): Two distinct signals are expected for the amide carbonyl (C1) and the carboxylic acid carbonyl.

-

Aromatic/Vinyl Carbons (100-150 ppm): A series of signals corresponding to the eight sp²-hybridized carbons of the bicyclic ring system.

-

-

FT-IR (Infrared) Spectroscopy:

-

O-H Stretch (Acid): A very broad band from 2500-3300 cm⁻¹.

-

N-H Stretch (Amide): A moderate peak around 3200 cm⁻¹.

-

C=O Stretch (Acid & Amide): Two strong, sharp absorptions are expected in the region of 1650-1750 cm⁻¹. The amide carbonyl will likely be at a lower wavenumber (~1660 cm⁻¹) due to resonance, while the acid carbonyl will be higher (~1710 cm⁻¹).

-

C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The exact mass is 189.0426 g/mol .

-

In high-resolution mass spectrometry (HRMS), expect to observe the protonated molecule [M+H]⁺ at m/z 189.0499 or the deprotonated molecule [M-H]⁻ at m/z 188.0353.

-

Conclusion

This compound is a valuable chemical scaffold with significant potential in modern drug discovery. Its physicochemical profile is characterized by the interplay between its rigid, aromatic core and its polar, ionizable functional groups. The presence of the carboxylic acid is predicted to confer pH-dependent aqueous solubility and a hydrophilic character (low LogP), which are critical considerations for developing it as a lead compound or intermediate. The experimental protocols detailed in this guide provide a robust framework for researchers to validate these essential properties, enabling informed decisions in synthesis, screening, and formulation development.

References

- 1. This compound [myskinrecipes.com]

- 2. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate (93258-88-9) for sale [vulcanchem.com]

A Methodical Approach to the Structure Elucidation of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid: A Technical Guide

Introduction

The isoquinoline core is a privileged scaffold in medicinal chemistry and natural products, forming the backbone of numerous biologically active compounds.[1][2] The derivative, 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid, incorporates two critical functional groups: a lactam (a cyclic amide within the isoquinolinone system) and a carboxylic acid. This combination makes it a valuable intermediate in the synthesis of novel therapeutics, such as kinase inhibitors and anti-inflammatory agents.[3]

Given its potential role in drug development, the unambiguous confirmation of its molecular structure is a non-negotiable prerequisite. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety issues. This guide provides an in-depth, multi-technique strategy for the complete structure elucidation of this compound. It is designed for researchers and drug development professionals, emphasizing not just the 'how' but the 'why' of each analytical choice, creating a self-validating system of evidence.

The Integrated Elucidation Strategy

A robust structure determination relies on the convergence of data from multiple, orthogonal analytical techniques.[4] Each method provides a unique piece of the puzzle, and together, they build a complete and validated picture of the molecule's identity. Our strategy proceeds through a logical sequence: first determining the elemental composition, then identifying the functional groups present, followed by mapping the precise atomic connectivity, and finally, obtaining absolute confirmation of the three-dimensional structure.

Caption: Integrated workflow for structure elucidation.

Part 1: Molecular Formula Determination via Mass Spectrometry

The first step in identifying an unknown compound is to determine its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that allows for the calculation of a unique molecular formula.

Expertise & Causality: We choose Electrospray Ionization (ESI) as it is a soft ionization technique suitable for polar, functionalized molecules like our target, minimizing in-source fragmentation and preserving the molecular ion. A Time-of-Flight (TOF) analyzer is selected for its high mass accuracy (typically <5 ppm), which is essential for distinguishing between isobaric compounds (different formulas with the same nominal mass).

High-Resolution Mass Spectrometry (HRMS) Protocol

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrumentation: Utilize an LC-ESI-TOF mass spectrometer.[5]

-

Ionization Mode: ESI in positive ion mode is typically preferred for nitrogen-containing compounds to observe the protonated molecule [M+H]⁺. Negative ion mode can also be used to observe the deprotonated molecule [M-H]⁻, which is effective for carboxylic acids.

-

Data Acquisition: Acquire data in a full scan mode over a mass range of m/z 50-500.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.

Data Interpretation

The target molecule, this compound (C₁₀H₇NO₃), has a theoretical exact mass. By comparing the experimentally measured m/z of the molecular ion to the theoretical mass, we can confirm the molecular formula.

| Parameter | Theoretical Value | Expected Experimental [M+H]⁺ |

| Molecular Formula | C₁₀H₇NO₃ | C₁₀H₈NO₃⁺ |

| Monoisotopic Mass | 189.0426 g/mol | 190.0504 m/z |

A measured mass within 5 ppm of the theoretical value provides high confidence in the assigned molecular formula.

Tandem MS (MS/MS) for Fragmentation Analysis: Further structural insight can be gained by subjecting the isolated molecular ion (m/z 190.05) to collision-induced dissociation (CID). The resulting fragmentation pattern provides clues about the molecule's substructures. Isoquinoline alkaloids exhibit characteristic fragmentation behaviors that are instrumental for their structural elucidation.[6][7]

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Inferred Fragment |

| 190.05 | 172.04 | H₂O | Loss of water from carboxylic acid |

| 190.05 | 162.05 | CO | Loss of carbonyl from lactam ring |

| 190.05 | 145.05 | COOH | Loss of carboxyl radical |

| 172.04 | 144.04 | CO | Subsequent loss of carbonyl |

These fragmentation patterns provide a preliminary blueprint of the molecule's architecture, supporting the presence of both the carboxylic acid and the isoquinolinone core.[8][9]

Part 2: Functional Group Identification via Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the types of chemical bonds, and therefore the functional groups, present in a molecule.[10] This is achieved by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Causality: For this molecule, IR spectroscopy is exceptionally informative. The presence of two distinct carbonyl groups (lactam and carboxylic acid) and a hydroxyl group will produce highly characteristic absorption bands. We use the Attenuated Total Reflectance (ATR) technique as it requires minimal sample preparation and yields high-quality spectra for solid samples.

Fourier-Transform Infrared (FTIR-ATR) Spectroscopy Protocol

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Acquire a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[11] Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Data Interpretation

The IR spectrum provides a distinct fingerprint. The key is to identify absorptions that confirm the expected functional groups.

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Rationale & Comments |

| Carboxylic Acid | O-H stretch | 3300-2500 (very broad) | The extreme broadness is due to strong hydrogen-bonding dimers, a hallmark of carboxylic acids.[12] |

| Carboxylic Acid | C=O stretch | 1760-1690 (strong, sharp) | Confirms the presence of the acid carbonyl. Conjugation with the aromatic ring may shift it to the lower end of this range.[12] |

| Lactam (Amide) | N-H stretch | ~3200 (medium, broad) | Often appears as a shoulder on the much broader O-H band. |

| Lactam (Amide) | C=O stretch ("Amide I") | 1680-1650 (strong, sharp) | The presence of a second, distinct C=O band at a lower frequency than the acid C=O is strong evidence for the lactam structure.[13] |

| Aromatic Ring | C-H stretch | 3100-3000 (sharp) | Indicates sp² C-H bonds. |

| Aromatic Ring | C=C stretch | 1600-1450 (multiple, medium) | Fingerprint region for the aromatic core. |

| Carboxylic Acid | C-O stretch | 1320-1210 (medium) | Coupled with the O-H bend, confirms the -COOH group.[12] |

The combined observation of the very broad O-H stretch and two distinct, strong C=O absorptions provides a high degree of confidence in the proposed functional group composition.

Part 3: Connectivity Mapping via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in an organic molecule.[10][14] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the entire molecular skeleton.

Expertise & Causality: A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

-

¹H NMR provides information on the number and type of proton environments.

-

¹³C NMR reveals the number and type of carbon environments.

-

2D COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

-

2D HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon it is attached to.

-

2D HMBC (Heteronuclear Multiple Bond Correlation) is the cornerstone for mapping the overall structure. It shows correlations between protons and carbons that are 2 or 3 bonds away, allowing us to connect molecular fragments across quaternary carbons and heteroatoms.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO is chosen for its ability to dissolve polar compounds and to ensure the acidic -COOH and amide N-H protons are observable. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0.00 ppm).[11]

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[11]

-

1D ¹H Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers 0-15 ppm to observe the acidic proton.

-

1D ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans is required to achieve a good signal-to-noise ratio.

-

2D Experiments: Acquire COSY, HSQC, and HMBC spectra using standard instrument pulse programs. Optimize acquisition and processing parameters for the sample.

Data Interpretation and Assignment

The combination of 1D and 2D NMR data allows for a complete assignment of all proton and carbon signals.

Predicted NMR Data for this compound (in DMSO-d₆)

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | ¹H Multiplicity | Key HMBC Correlations (from Proton at Position) |

| 1 | ~162 | - | - | C3, C8a |

| 2 | - | ~11.5 | br s | C1, C3, C8a |

| 3 | ~125 | ~6.6 | d | C1, C4, C4a |

| 4 | ~135 | ~7.3 | d | C3, C5, C8a, COOH |

| 4a | ~128 | - | - | C3, C5, C8 |

| 5 | ~130 | - | - | C4, C6, C8a, COOH |

| 5-COOH | ~168 | ~13.0 | br s | C5, C6 |

| 6 | ~124 | ~7.9 | d | C5, C7, C8, COOH |

| 7 | ~132 | ~7.6 | t | C5, C6, C8a |

| 8 | ~129 | ~8.2 | d | C4a, C6, C7 |

| 8a | ~138 | - | - | C1, C4, C5, C7 |

Note: Chemical shifts are estimates and may vary. Multiplicity: s=singlet, d=doublet, t=triplet, br=broad.

The structural proof is assembled using the HMBC data. For instance, the proton at position H4 will show a correlation to the carbon of the carboxylic acid (COOH) and the quaternary carbon C5, definitively placing the acid group at position 5. This long-range correlation is unambiguous and critical for distinguishing this isomer from others.

Caption: Key 2- and 3-bond HMBC correlations confirming the structure.

Part 4: Absolute Structure Confirmation via X-ray Crystallography

While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, irrefutable proof.[15] It determines the precise three-dimensional arrangement of atoms in a crystal, providing exact bond lengths, bond angles, and connectivity.[16][17]

Expertise & Causality: This technique is considered the "gold standard" because it is a direct observation of the molecular structure, rather than an interpretation of spectroscopic data. A successful crystal structure leaves no ambiguity about the isomeric form of the molecule. The primary challenge is often growing a single crystal of sufficient quality.[15]

Single-Crystal X-ray Crystallography Protocol

-

Crystallization: The rate-limiting step is growing a single, diffraction-quality crystal. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering. A variety of solvents and solvent combinations should be screened.

-

Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam.[18] As the crystal is rotated, a complete diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then computationally refined against the experimental data to yield the final structure.[16]

Data Interpretation

The output of a successful X-ray crystallography experiment is a 3D model of the molecule. This model directly confirms:

-

The fusion of the benzene and pyridinone rings to form the isoquinolinone core.

-

The position of the carbonyl group at C1 and the nitrogen at N2.

-

The location of the carboxylic acid substituent at the C5 position.

The crystallographic data also reveals details about intermolecular interactions in the solid state, such as the hydrogen-bonding network involving the carboxylic acid and lactam moieties, which often form centrosymmetric dimers.[19]

Conclusion

The structure elucidation of this compound is a systematic process built on a foundation of mutually reinforcing data. High-resolution mass spectrometry establishes the correct molecular formula, while infrared spectroscopy confirms the presence of the key carboxylic acid and lactam functional groups. A comprehensive suite of 1D and 2D NMR experiments then meticulously maps the atomic connectivity, providing a definitive assignment of the isomeric structure. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, delivering an unambiguous three-dimensional picture of the molecule. By following this integrated and logical workflow, researchers and drug developers can establish the identity of this important synthetic intermediate with the highest degree of scientific integrity and confidence.

References

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound [myskinrecipes.com]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. benchchem.com [benchchem.com]

- 6. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. sciencedaily.com [sciencedaily.com]

- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mkuniversity.ac.in [mkuniversity.ac.in]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic Acid (CAS No. 212374-18-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. Recognizing the compound's role as a crucial intermediate, this document synthesizes available data on its properties, synthesis, and potential biological significance to empower researchers in leveraging its unique scaffold for the design of novel therapeutics.

Introduction: The Significance of the Isoquinolinone Core

The isoquinoline and its oxidized counterpart, isoquinolinone, represent a privileged scaffold in drug discovery. This nitrogen-containing bicyclic aromatic system is a common motif in a vast array of naturally occurring alkaloids and synthetic molecules exhibiting a wide spectrum of biological activities. These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

This compound (CAS No. 212374-18-0) has emerged as a particularly valuable intermediate. Its structure, featuring a reactive carboxylic acid group on the benzene ring of the isoquinolinone core, provides a versatile handle for chemical modification and the construction of more complex molecules. Notably, this compound is frequently employed in the synthesis of targeted therapeutics, such as kinase inhibitors and anti-inflammatory agents, highlighting its importance in the development of next-generation pharmaceuticals.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 212374-18-0 | [1] |

| Molecular Formula | C₁₀H₇NO₃ | [1] |

| Molecular Weight | 189.17 g/mol | [1] |

| Appearance | Solid | Generic |

| Storage Temperature | Room temperature | [1] |

Synthesis and Purification: A Methodological Overview

While specific, detailed, and publicly available synthetic protocols for this compound are limited, general methodologies for the synthesis of related isoquinolinone and quinoline carboxylic acid derivatives can provide valuable insights. The synthesis of such compounds often involves multi-step sequences, starting from readily available precursors.

Representative Synthetic Strategy

A plausible synthetic approach for isoquinolinone derivatives often involves the construction of the bicyclic ring system followed by functional group manipulations. A general workflow is depicted below:

Caption: A generalized workflow for the synthesis of isoquinolinone derivatives.

Experimental Protocol: General Synthesis of a Quinoline Carboxylic Acid Derivative

The following protocol for the synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, a related compound, illustrates the chemical principles that could be adapted for the synthesis of the title compound.[2]

Step 1: Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

-

React 2-aminobenzaldehyde with diethyl malonate in the presence of a base catalyst (e.g., piperidine).

-

Heat the reaction mixture to drive the condensation and cyclization.

-

Purify the resulting ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate by crystallization.

Step 2: Hydrolysis to 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

-

Treat the ethyl ester from Step 1 with a solution of thiourea and anhydrous potassium carbonate in ethanol.

-

Reflux the reaction mixture for several hours.

-

Cool the mixture, pour it into water, and neutralize with acetic acid to precipitate the carboxylic acid.

-

Filter, wash, and dry the solid product.

Purification and Characterization

Purification of the final product and intermediates is crucial for obtaining materials of high purity suitable for further applications. Common techniques include:

-

Recrystallization: To purify solid compounds.

-

Column Chromatography: For the separation of complex mixtures.[3]

Characterization of the synthesized compound should be performed using a combination of analytical techniques to confirm its identity and purity.

Caption: Workflow for the characterization of the synthesized compound.

Biological Activity and Potential Mechanisms of Action

While specific biological data for this compound is not extensively documented in publicly accessible literature, its role as a key intermediate in the synthesis of kinase and anti-inflammatory agents provides strong indications of its potential therapeutic relevance.[1] The isoquinolinone scaffold is a known pharmacophore that can interact with various biological targets.

Kinase Inhibition

Many kinase inhibitors incorporate heterocyclic scaffolds, such as isoquinolinone, which can mimic the adenine region of ATP and bind to the ATP-binding pocket of kinases. The carboxylic acid group at the 5-position of the title compound can serve as a crucial attachment point for side chains that can confer selectivity and potency for specific kinases.

Caption: Postulated mechanism of competitive kinase inhibition.

Anti-inflammatory Activity

The anti-inflammatory potential of isoquinoline derivatives is well-established.[4][5] These compounds can modulate various inflammatory pathways, including the inhibition of pro-inflammatory enzymes and cytokines. Derivatives of this compound could potentially be developed to target key players in the inflammatory cascade.

Analytical Methods

Robust analytical methods are essential for quality control and the determination of purity. For isoquinolinone derivatives, a combination of chromatographic and spectroscopic techniques is typically employed.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the final product and for quantifying impurities. A typical reversed-phase HPLC method for a related compound is outlined below.[6]

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of acetonitrile and water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the compound and its intermediates.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Helps in identifying the characteristic functional groups present in the molecule, such as the carbonyl and carboxylic acid moieties.

Safety and Handling

While a comprehensive toxicological profile for this compound is not available, general laboratory safety precautions should be observed when handling this compound. Based on the safety data for related compounds, it may cause skin and eye irritation.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry and well-ventilated place at room temperature.[1]

Conclusion and Future Perspectives

This compound stands as a valuable and versatile building block in the field of medicinal chemistry. Its strategic importance lies in its utility as a key intermediate for the synthesis of complex molecules with potential therapeutic applications, particularly as kinase inhibitors and anti-inflammatory agents. While detailed biological and toxicological data for this specific compound remain to be fully elucidated in the public domain, the extensive research on the broader class of isoquinolinone derivatives provides a strong foundation for its continued exploration in drug discovery programs. Future research efforts focused on the development of efficient and scalable synthetic routes, as well as the comprehensive biological evaluation of its derivatives, will undoubtedly unlock the full potential of this promising scaffold.

References

- 1. This compound [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid | C10H7NO3 | CID 280001 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to the Derivatives of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic Acid in Modern Drug Discovery

Abstract

The 1-oxo-1,2-dihydroisoquinoline core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. This technical guide provides an in-depth exploration of the derivatives of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid, a key intermediate poised for the development of next-generation therapeutics. We will dissect the synthetic strategies for accessing this core, delve into the structure-activity relationships of its analogues, and illuminate the mechanisms of action that underpin their therapeutic potential, with a particular focus on their role as enzyme inhibitors in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Introduction: The Strategic Importance of the 1-Oxo-1,2-dihydroisoquinoline Scaffold

The isoquinoline framework is a cornerstone in the architecture of many natural alkaloids and clinically significant pharmaceuticals.[1] Its structural isomer, the 1-oxo-1,2-dihydroisoquinoline (or isocarbostyril) moiety, offers a unique combination of rigidity, hydrogen bonding capabilities, and opportunities for diverse functionalization. The incorporation of a carboxylic acid group at the 5-position further enhances the molecule's utility, providing a critical anchor point for derivatization to modulate pharmacokinetic and pharmacodynamic properties.[2] These derivatives are being actively investigated for a range of therapeutic applications, including as kinase inhibitors, anti-inflammatory agents, and most notably, as anticancer therapeutics.[2]

Synthetic Strategies: Building the Core Scaffold

Retrosynthetic Analysis and Proposed Forward Synthesis

A plausible retrosynthetic pathway would involve the cyclization of a suitably substituted homophthalic acid derivative. Key synthetic transformations would likely include Bischler-Napieralski or Pictet-Spengler type reactions, which are foundational in isoquinoline synthesis.[3][4]

A generalized synthetic workflow is proposed below:

Caption: Proposed general synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from Related Syntheses)

The following protocol is adapted from the synthesis of structurally similar compounds, such as 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids and 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, and represents a robust starting point for optimization.[5][6]

Step 1: Synthesis of the Homophthalic Acid Precursor This step would involve the synthesis of a 2-carboxy-3-carboxymethylbenzoic acid from a commercially available substituted phthalic anhydride. The specific substitution pattern on the starting anhydride would be chosen to yield the desired 5-carboxylic acid final product.

Step 2: Castagnoli-Cushman Reaction for Cyclization The Castagnoli-Cushman reaction provides an efficient method for the synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids from homophthalic anhydrides and imines.[6][7] A modification of this reaction, potentially using a formaldimine synthetic equivalent, could be employed to construct the 1-oxo-1,2-dihydroisoquinoline ring system.[8]

-

Reagents: Homophthalic acid derivative, formaldimine equivalent (e.g., 1,3,5-triazinanes), dehydrating agent (e.g., acetic anhydride).

-

Procedure:

-

The homophthalic acid derivative is dissolved in a suitable high-boiling solvent (e.g., toluene, xylene).

-

The formaldimine equivalent and dehydrating agent are added.

-

The reaction mixture is heated under reflux for a specified period (typically several hours), with monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction.

-

Purification is achieved through recrystallization or column chromatography.

-

Characterization and Analytical Methods

Thorough characterization of the synthesized core and its derivatives is paramount. A combination of spectroscopic and analytical techniques is essential to confirm the structure and purity.

| Technique | Purpose | Expected Observations for the Core Scaffold |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Aromatic protons in the deshielded region, a singlet for the proton at the 4-position, and signals corresponding to the N-H and carboxylic acid protons. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Signals for the carbonyl carbon (C1), the carboxylic acid carbon, and the aromatic carbons. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated mass of C₁₀H₇NO₃ (189.17 g/mol ). |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic stretches for N-H, C=O (amide and carboxylic acid), and O-H bonds. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a high degree of purity. |

Biological Activities and Therapeutic Potential

While specific biological data for derivatives of this compound are emerging, the broader class of 1-oxo-isoquinoline derivatives has shown significant promise in several therapeutic areas, particularly oncology.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

A compelling application of the 1-oxo-isoquinoline scaffold is in the development of PARP inhibitors.[6][8] PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibition of PARP leads to synthetic lethality, making PARP inhibitors a targeted and effective cancer therapy.

Derivatives of the closely related 1-oxo-3,4-dihydroisoquinoline-4-carboxamide have been identified as potent PARP inhibitors.[6][8] These compounds act as NAD+ mimetics, competing with the natural substrate for the NAD+ binding site of the enzyme.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound [myskinrecipes.com]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. Isoquinoline synthesis [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Isoquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Relevance of the Isoquinoline Scaffold

The isoquinoline core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure, combined with the basic nitrogen atom, provides a versatile framework for the design of compounds that can interact with a wide array of biological targets. Nature has long utilized this scaffold, producing a vast and structurally diverse family of isoquinoline alkaloids with potent pharmacological activities. From the potent analgesic properties of morphine to the antimicrobial efficacy of berberine, these natural products have provided a rich source of inspiration for the development of modern therapeutics.[1][2][3] This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the multifaceted biological activities of isoquinoline derivatives, focusing on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols to empower the next generation of drug discovery in this exciting field.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The quest for novel anticancer agents has led to extensive investigation into isoquinoline derivatives, revealing their ability to interfere with multiple pathways essential for tumor growth and survival.[4][5] Prominent examples such as berberine, sanguinarine, and noscapine have demonstrated significant cytotoxic and cytostatic effects against a broad spectrum of cancer cell lines.[6][7]

Mechanisms of Anticancer Action

-

Induction of Apoptosis: Many isoquinoline alkaloids trigger programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5] Sanguinarine, for instance, has been shown to induce apoptosis by generating reactive oxygen species (ROS), modulating the Bcl-2 family of proteins, and activating the caspase cascade.[10][11][12] Berberine also induces apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[13]

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, isoquinoline derivatives can halt the proliferation of cancer cells.[4][5] Berberine has been observed to cause cell cycle arrest at the G2/M phase in several cancer cell lines.[6][14] Noscapine and its derivatives are known to target microtubules, disrupting their dynamics and leading to mitotic arrest.[7][15][16]

-

Inhibition of Key Signaling Pathways: The anticancer activity of isoquinoline derivatives is often linked to their ability to modulate critical signaling pathways that are frequently dysregulated in cancer. These include:

-

MAPK/ERK Pathway: This pathway plays a central role in cell proliferation, differentiation, and survival. Inhibition of the MAPK/ERK pathway is another mechanism by which isoquinoline derivatives can exert their anticancer effects.[6]

-

JAK/STAT Pathway: The JAK/STAT pathway is involved in inflammation and immunity, and its aberrant activation is linked to cancer development. Sanguinarine has been shown to suppress the constitutively active STAT3, leading to apoptosis in multiple myeloma cells.

Quantitative Assessment of Anticancer Activity

The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of prominent isoquinoline derivatives against a range of cancer cell lines.

Table 1: IC50 Values of Berberine Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [14] |

| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [14] |

| MCF-7 | Breast Cancer | 272.15 ± 11.06 | [14] |

| HeLa | Cervical Carcinoma | 245.18 ± 17.33 | [14] |

| HT29 | Colon Cancer | 52.37 ± 3.45 | [14] |

| T47D | Breast Cancer | 25 | |

| HCC70 | Triple Negative Breast Cancer | 0.19 | [11] |

| BT-20 | Triple Negative Breast Cancer | 0.23 | [11] |

| MDA-MB-468 | Triple Negative Breast Cancer | 0.48 | [11] |

| MDA-MB-231 | Triple Negative Breast Cancer | 16.7 | [11] |

Table 2: IC50 Values of Sanguinarine Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 1.59 | [8] |

| H1299 | Non-Small Cell Lung Cancer | ~2.5 | [17] |

| H460 | Non-Small Cell Lung Cancer | ~3.0 | [17] |

| H1975 | Non-Small Cell Lung Cancer | ~1.5 | [17] |

| MCF-7 | Breast Cancer | Varies | [12] |

| MCF-7/ADR | Adriamycin-resistant Breast Cancer | Varies | [12] |

Table 3: IC50 Values of Noscapine and its Derivatives Against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Noscapine | H460 | Non-Small Cell Lung Cancer | 34.7 ± 2.5 | [18] |

| Noscapine | MCF-7 | Breast Cancer | 29 | [7] |

| Noscapine | MDA-MB-231 | Breast Cancer | 69 | [7] |

| Noscapine | A549 | Lung Cancer | 73 | [19] |

| Noscapine–tryptophan conjugate | A549 | Lung Cancer | 32 | [19] |

| 9-Cl-noscapine | Various Breast Cancer Lines | Breast Cancer | 2 - 10 | [20] |

| 9-N-arylmethylamino derivative 13a | MCF-7 | Breast Cancer | 37.2 | [21] |

| 9-N-arylmethylamino derivative 13b | MCF-7 | Breast Cancer | 30.9 | [21] |

| 9-N-arylmethylamino derivative 13c | MCF-7 | Breast Cancer | 19.4 | [21] |

| 9-N-arylmethylamino derivative 13a | MDA-MB-231 | Breast Cancer | 47.3 | [21] |

| 9-N-arylmethylamino derivative 13b | MDA-MB-231 | Breast Cancer | 33.7 | [21] |

| 9-N-arylmethylamino derivative 13c | MDA-MB-231 | Breast Cancer | 24.1 | [21] |

Experimental Protocols for Anticancer Activity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: This assay is based on the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density to ensure exponential growth during the assay.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the isoquinoline derivative in a complete cell culture medium.

-

Replace the existing medium with the medium containing the test compound or vehicle control.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C, protected from light.

-

-

Formazan Solubilization:

-

Carefully remove the MTT-containing medium.

-

Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value.

-

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Methodology:

-

Cell Treatment and Harvesting:

-

Treat cells with the isoquinoline derivative at the desired concentration and for the appropriate time to induce apoptosis.

-

Harvest both adherent and floating cells.

-

-

Cell Washing:

-

Wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer.

-

Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry immediately.

-

Four populations of cells can be distinguished:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

This protocol allows for the analysis of the distribution of cells in the different phases of the cell cycle.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in G0/G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) phases of the cell cycle.

Step-by-Step Methodology:

-

Cell Treatment and Harvesting:

-

Treat cells with the isoquinoline derivative for the desired time.

-

Harvest the cells.

-

-

Cell Fixation:

-

Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

-

Incubate in the dark at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.

-

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by isoquinoline derivatives in cancer cells.

Caption: PI3K/Akt/mTOR pathway inhibition by isoquinoline derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 4. Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural modification of sanguinarine and chelerythrine and their antibacterial activity | Semantic Scholar [semanticscholar.org]

- 6. Frontiers | Antibacterial activity and mechanism of sanguinarine against Vibrio parahaemolyticus [frontiersin.org]

- 7. microbiologyresearch.org [microbiologyresearch.org]

- 8. Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities. | Semantic Scholar [semanticscholar.org]

- 9. protocols.io [protocols.io]

- 10. Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A New Perspective on the Antimicrobial Mechanism of Berberine Hydrochloride Against Staphylococcus aureus Revealed by Untargeted Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Potentiation and Mechanism of Berberine as an Antibiotic Adjuvant Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids [mdpi.com]

- 20. Palmatine - Wikipedia [en.wikipedia.org]

- 21. journals.asm.org [journals.asm.org]

An In-Depth Technical Guide to 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid (C₁₀H₇NO₃)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid, a pivotal heterocyclic building block in modern medicinal chemistry. With the molecular formula C₁₀H₇NO₃, this compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including kinase inhibitors and anti-inflammatory agents.[1] Its unique structural framework offers significant potential for the development of novel therapeutics targeting a range of diseases. This document will delve into the synthesis, physicochemical properties, analytical characterization, and the rationale behind its application in drug discovery.

Strategic Importance in Medicinal Chemistry

The isoquinolone scaffold is a privileged structure in drug development, known for its presence in numerous natural products and synthetic compounds with diverse pharmacological activities. This compound, in particular, is a valuable starting material due to the versatility of its carboxylic acid group, which allows for a wide range of chemical modifications and derivatizations. This functional handle enables the strategic attachment of various pharmacophores to explore structure-activity relationships (SAR) and optimize drug candidates. The isoquinoline core itself is associated with a broad spectrum of biological activities, including potential anticancer and neuroprotective properties.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₃ | [1] |

| Molecular Weight | 189.17 g/mol | [1][2] |

| CAS Number | 212374-18-0 | [1][2][3] |

| Appearance | Likely a solid | Inferred |

| Storage | Room temperature | [1] |

Synthesis and Mechanistic Insights

For the synthesis of the 5-carboxylic acid derivative, a logical starting material would be a homophthalic anhydride bearing a protected carboxylic acid or a precursor group at the corresponding position. The following diagram illustrates a conceptual synthetic workflow.

References

The Rise of a Scaffold: A Technical Guide to the Discovery of Isoquinoline-Based PARP Inhibitors

Introduction: Targeting the Guardian of the Genome

In the intricate cellular machinery that safeguards genomic integrity, the Poly(ADP-ribose) polymerase (PARP) enzyme family, particularly PARP1, stands as a critical first responder to DNA damage.[1][2][3] PARP1 detects single-strand breaks (SSBs) in DNA, and upon activation, catalyzes the formation of long, branched chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[1][4][5] This process, known as PARylation, serves as a beacon, recruiting other DNA repair proteins to the site of damage to orchestrate repair.[2][4] The inhibition of this crucial repair pathway has emerged as a powerful therapeutic strategy in oncology, predicated on the concept of synthetic lethality. In tumors with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of lethal double-strand breaks (DSBs) during replication, ultimately triggering cell death.[6][7][8]

The isoquinoline scaffold has proven to be a remarkably versatile and effective framework for the design of potent PARP inhibitors. This technical guide provides an in-depth exploration of the discovery and development of isoquinoline-based PARP inhibitors, from the initial lead compounds to clinically approved drugs. We will delve into the structure-activity relationships (SAR), the rationale behind medicinal chemistry strategies, and the key experimental workflows that have propelled this class of inhibitors to the forefront of cancer therapy.

The Isoquinoline Core: A Privileged Scaffold for PARP Inhibition

The journey towards isoquinoline-based PARP inhibitors began with the exploration of various chemical scaffolds that could mimic the nicotinamide portion of the NAD+ substrate, which PARP utilizes for PARylation. Early inhibitors, such as the benzamides, demonstrated the feasibility of targeting the PARP active site but lacked the desired potency and specificity. The isoquinolin-1(2H)-one core emerged as a significant breakthrough, offering a rigid bicyclic system that could effectively position key pharmacophoric features for optimal interaction with the PARP active site.

From Benzamides to Isoquinolin-1-ones: A Leap in Potency

The development of isoquinoline-based PARP inhibitors marked a significant advancement from the earlier, less potent benzamide-based inhibitors. Compounds like 5-aminoisoquinolin-1-one demonstrated substantially improved inhibitory activity.[9] The isoquinolin-1-one structure provided a more constrained and pre-organized conformation of the critical carboxamide group, which is essential for binding to the nicotinamide-binding pocket of PARP.

Structure-Activity Relationship (SAR) of the Isoquinoline Scaffold

Systematic modification of the isoquinoline ring system has been instrumental in optimizing potency, selectivity, and pharmacokinetic properties. Key SAR insights include:

-

The Lactam Moiety: The lactam (amide within a ring) structure of the isoquinolin-1-one is a critical feature, with the carbonyl oxygen and the NH group forming key hydrogen bonds within the PARP active site.

-

Substitution at the 5-position: Introduction of substituents at the 5-position of the isoquinoline ring has been a fruitful strategy for enhancing potency. For instance, 5-bromoisoquinolin-1-one and 5-iodoisoquinolin-1-one were identified as potent inhibitors in early screens.[10]

-

Constraining Flexibility: Later-generation inhibitors incorporated cyclic structures to constrain the flexibility of side chains, leading to improved pharmacokinetic profiles. For example, constraining a linear propylene linker into a cyclopentene ring maintained potency while improving pharmacokinetic parameters.[11]

Key Experimental Workflows in the Discovery of Isoquinoline-Based PARP Inhibitors

The discovery and optimization of isoquinoline-based PARP inhibitors rely on a suite of robust and validated experimental assays. These workflows are designed to assess inhibitory potency, cellular activity, and in vivo efficacy.

High-Throughput Screening (HTS) for PARP Inhibitors

The initial identification of novel PARP inhibitor scaffolds often begins with high-throughput screening of large compound libraries. A variety of assay formats are available, each with its own advantages and considerations.[12][13]

dot

Caption: High-Throughput Screening Workflow for PARP Inhibitors.

Detailed Protocol: Homogeneous Fluorescent Assay for High-Throughput Screening

This protocol describes a sensitive, one-hour endpoint assay suitable for HTS of PARP inhibitors.[14]

Principle: The assay measures the depletion of NAD+ by PARP. Inhibitors of PARP will prevent NAD+ consumption, and the remaining NAD+ is coupled to a cycling reaction involving alcohol dehydrogenase and diaphorase, which generates a highly fluorescent product, resorufin.[14]

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Compound library plates

-

Detection Reagent Mix (containing alcohol dehydrogenase, diaphorase, resazurin, and ethanol)

-

Stop Solution

-

384-well black assay plates

-

Fluorescence plate reader

Procedure:

-

Compound Plating: Dispense test compounds and controls (e.g., a known PARP inhibitor and DMSO) into the 384-well assay plates.

-

PARP Reaction:

-

Prepare a PARP reaction mix containing PARP1 enzyme, activated DNA, and NAD+ in assay buffer.

-

Add the PARP reaction mix to all wells of the assay plate.

-

Incubate at room temperature for a defined period (e.g., 30 minutes).

-

-

Detection Step:

-

Add the Detection Reagent Mix to all wells.

-

Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for the development of the fluorescent signal.

-

-

Signal Termination (Optional): Add a stop solution to terminate the enzymatic reactions.[14]

-

Fluorescence Reading: Read the fluorescence intensity on a plate reader (Excitation ~530-560 nm, Emission ~590 nm).

-

Data Analysis: Inhibitors are identified by an increase in the fluorescent signal, corresponding to the inhibition of NAD+ depletion by PARP.[14] Calculate the percent inhibition for each compound and determine IC50 values for active compounds.

Cellular Assays for Assessing PARP Inhibition

Following the identification of potent biochemical inhibitors, it is crucial to assess their activity in a cellular context.

dot

Caption: Cellular Assay Workflow for PARP Inhibitor Characterization.

Detailed Protocol: Immunofluorescence Staining for γH2AX Foci

This protocol assesses the induction of DNA double-strand breaks, a downstream consequence of PARP inhibition in cells with compromised homologous recombination.

Principle: Phosphorylation of the histone variant H2AX on serine 139 (γH2AX) is an early cellular response to DNA double-strand breaks. Immunofluorescence microscopy is used to visualize and quantify the formation of nuclear foci containing γH2AX.

Materials:

-

Cancer cell lines (e.g., BRCA1-mutant and BRCA1-proficient)

-

Cell culture medium and supplements

-

Test inhibitor and controls

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody (anti-γH2AX)

-

Fluorescently-labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells onto coverslips in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the isoquinoline-based PARP inhibitor for a specified duration (e.g., 24 hours). Include appropriate positive and negative controls.

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS.

-

-

Immunostaining:

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary anti-γH2AX antibody.

-

Wash with PBS.

-

Incubate with the fluorescently-labeled secondary antibody.

-

Wash with PBS.

-

-

Nuclear Staining and Mounting:

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images and quantify the number of γH2AX foci per nucleus. An increase in γH2AX foci indicates the induction of DNA double-strand breaks.

-

Evolution of Isoquinoline-Based PARP Inhibitors: Case Studies

The relentless pursuit of improved efficacy and drug-like properties has led to the evolution of the isoquinoline scaffold into more complex and potent PARP inhibitors.

From Simple Isoquinolinones to Naphthyridinones

To address potential liabilities associated with an anilinic moiety in some isoquinolinone derivatives, medicinal chemists incorporated the nitrogen substituent into a bicyclic ring system, leading to the development of the naphthyridinone scaffold.[11] This modification not only mitigated potential safety concerns but also provided new vectors for optimization.

dot

Caption: Evolution of Isoquinoline-based PARP Inhibitor Scaffolds.

Further optimization of the naphthyridinone series led to the identification of highly potent and orally bioavailable preclinical candidates.[11] These compounds demonstrated significant antitumor efficacy, both as single agents and in combination with chemotherapeutic agents, in xenograft models of BRCA1-mutant breast cancer.[11]

Quantitative Data Summary

The following table summarizes the inhibitory potencies of representative isoquinoline-based PARP inhibitors.

| Compound Class | Representative Structure | PARP1 IC50 (nM) | Cellular Potency | Key Features | Reference |

| Isoquinolin-1-one | 5-Iodoisoquinolin-1-one | Potent | Active | Early lead compound | [10] |

| Constrained Isoquinolinone | Cyclopentene-fused analog | Potent | Active | Improved PK properties | [11] |

| Naphthyridinone | Compound 34 | Highly Potent | Highly Active | Orally bioavailable, preclinical candidate | [11] |

Conclusion and Future Directions

The discovery and development of isoquinoline-based PARP inhibitors represent a triumph of modern medicinal chemistry and a testament to the power of structure-based drug design. From the initial identification of the isoquinolin-1-one scaffold to the sophisticated design of next-generation inhibitors, the field has continuously evolved to deliver potent, selective, and clinically effective therapeutics. The journey of these inhibitors underscores the importance of a multidisciplinary approach, integrating high-throughput screening, detailed structure-activity relationship studies, and robust cellular and in vivo validation. As our understanding of the complexities of DNA repair and the tumor microenvironment deepens, the isoquinoline scaffold will undoubtedly continue to serve as a valuable platform for the development of novel and improved PARP inhibitors and other targeted therapies.

References

- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 2. Understanding PARP1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The role of PARP in DNA repair and its therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PARP assay kits [bioscience.co.uk]

- 13. How To Choose the Right Assay for PARP | Technology Networks [technologynetworks.com]

- 14. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes & Protocols: Evaluating 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid in PARP Inhibition Assays

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid as a potential Poly (ADP-ribose) Polymerase (PARP) inhibitor. We delve into the foundational principles of PARP-mediated DNA repair, the therapeutic strategy of PARP inhibition, and present detailed, field-proven protocols for evaluating the inhibitory activity of this specific compound using both biochemical and cell-based assays. The protocols are designed to be self-validating, incorporating critical quality control steps and data interpretation guidelines to ensure scientific rigor and reproducibility.

Introduction: The Critical Role of PARP in Genomic Integrity and Cancer Therapy

Poly (ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central players in the cellular response to DNA damage.[1][2] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.[1][3] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[2][4]

In cancer therapy, particularly for tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP creates a synthetic lethality scenario.[4][5][6][7] When PARP is inhibited, SSBs are not efficiently repaired and accumulate. During DNA replication, these unresolved SSBs lead to the collapse of replication forks, creating more severe double-strand breaks (DSBs).[2][8] In HR-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cancer cell death.[4][9] This targeted approach has led to the successful development of several FDA-approved PARP inhibitors like Olaparib and Rucaparib.[6][7][10]

The isoquinoline scaffold has been explored for the development of novel PARP inhibitors.[11][12][13] this compound belongs to this class of compounds and warrants investigation for its potential to inhibit PARP activity. This guide provides the necessary framework and detailed protocols to assess its efficacy.

Mechanism of PARP Inhibition & Assay Principles

Most clinically approved PARP inhibitors function by competing with the nicotinamide adenine dinucleotide (NAD+) substrate at the catalytic domain of the PARP enzyme.[11][14] This competitive inhibition prevents the synthesis of PAR chains, thereby stalling the DNA repair cascade. A secondary, and highly potent, mechanism is "PARP trapping," where the inhibitor not only blocks catalytic activity but also stabilizes the PARP-DNA complex, preventing the enzyme's release and creating a physical obstruction to DNA replication and repair.[8][15]

To evaluate a novel compound like this compound, two primary categories of assays are essential:

-

Biochemical Assays: These cell-free systems use purified PARP enzyme, NAD+, and damaged DNA to directly measure the compound's ability to inhibit PARP's catalytic activity. They are ideal for determining direct enzyme inhibition and calculating parameters like the half-maximal inhibitory concentration (IC50).

-

Cell-Based Assays: These assays measure the effect of the compound on PARP activity within intact cells. They provide crucial information on cell permeability, target engagement in a physiological context, and the downstream consequences of PARP inhibition.[16][17]

The following sections provide detailed protocols for both types of assays.

Core Experimental Workflow